molecular formula C11H17NOS B13276099 N-(1-Methoxypropan-2-yl)-4-(methylsulfanyl)aniline

N-(1-Methoxypropan-2-yl)-4-(methylsulfanyl)aniline

Cat. No.: B13276099
M. Wt: 211.33 g/mol
InChI Key: DLFDBPBFAMAGLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-Methoxypropan-2-yl)-4-(methylsulfanyl)aniline is an organic compound with the molecular formula C11H17NOS. This compound is characterized by the presence of a methoxypropan-2-yl group and a methylsulfanyl group attached to an aniline ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Methoxypropan-2-yl)-4-(methylsulfanyl)aniline typically involves the reaction of 4-(methylsulfanyl)aniline with 1-methoxypropan-2-yl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

N-(1-Methoxypropan-2-yl)-4-(methylsulfanyl)aniline can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as iron powder and hydrochloric acid.

    Substitution: The methoxypropan-2-yl group can be substituted with other alkyl or aryl groups using appropriate alkylating or arylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Iron powder, hydrochloric acid

    Substitution: Alkylating agents (e.g., alkyl halides), arylating agents (e.g., aryl halides)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various alkylated or arylated derivatives

Scientific Research Applications

N-(1-Methoxypropan-2-yl)-4-(methylsulfanyl)aniline has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1-Methoxypropan-2-yl)-4-(methylsulfanyl)aniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-Methoxypropan-2-yl)aniline
  • 2-Ethyl-N-(1-methoxypropan-2-yl)aniline
  • N-(1-Methoxypropan-2-yl)-2-(methylsulfanyl)aniline

Uniqueness

N-(1-Methoxypropan-2-yl)-4-(methylsulfanyl)aniline is unique due to the specific positioning of the methoxypropan-2-yl and methylsulfanyl groups on the aniline ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C11H17NOS

Molecular Weight

211.33 g/mol

IUPAC Name

N-(1-methoxypropan-2-yl)-4-methylsulfanylaniline

InChI

InChI=1S/C11H17NOS/c1-9(8-13-2)12-10-4-6-11(14-3)7-5-10/h4-7,9,12H,8H2,1-3H3

InChI Key

DLFDBPBFAMAGLY-UHFFFAOYSA-N

Canonical SMILES

CC(COC)NC1=CC=C(C=C1)SC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.